N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-13-2-5-19-17(10-13)23-22(25)16-11-14(3-6-18(16)30-19)24-31(26,27)15-4-7-20-21(12-15)29-9-8-28-20/h2-7,10-12,24H,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWXUYMHQRLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including antimicrobial and anticancer effects.
Structural Characteristics
The compound features a unique bicyclic structure that incorporates both oxazepin and dioxine moieties. Its molecular formula is , with a molecular weight of approximately 394.45 g/mol. The presence of an 8-methyl group and an 11-oxo group enhances its chemical properties and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways may vary but generally include the formation of the dibenzoxazepine core followed by sulfonamide functionalization.
Antimicrobial Activity
Research indicates that compounds similar to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit significant antimicrobial properties. For instance:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |
|---|---|---|---|
| Compound A | 0.004 - 0.03 | 0.008 - 0.06 | Strong against Gram-positive bacteria |
| Compound B | 0.015 | Not specified | Moderate against Staphylococcus aureus |
These findings suggest that the compound may inhibit bacterial growth effectively and could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has shown potential as an inhibitor of specific kinases such as c-Abl tyrosine kinase, which is implicated in various cancers. In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines at micromolar concentrations:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.1 | ≥91 |
| 1 | 91 |
| 10 | Slightly reduced |
These results indicate a promising anticancer activity that warrants further investigation into its mechanisms of action .
Case Studies
A notable study explored the effects of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) in human cell lines. The results indicated that the compound could inhibit cell proliferation effectively while maintaining low cytotoxicity in normal cells .
Another research highlighted its potential role in targeting specific enzyme pathways associated with cancer progression. The inhibition of c-Abl has been linked to reduced tumor growth in preclinical models .
Comparison with Similar Compounds
Structural Analogues with Dibenzo[b,f][1,4]oxazepine Cores
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide
- Core : Dibenzo[b,f][1,4]oxazepine.
- Substituents : Methyl groups at positions 8 and 10; sulfonamide linked to 3,4-dimethylbenzene.
- Key differences : The absence of a dihydrodioxine ring reduces polarity compared to the target compound. The additional methyl groups may increase lipophilicity (logP).
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Core : Dibenzo[b,f][1,4]oxazepine.
- Substituents : Methyl groups at positions 8 and 10; sulfonamide linked to a tetrahydronaphthalene ring.
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Core : Dibenzo[b,f][1,4]oxazepine.
- Substituents : Methyl groups at position 8 and on the sulfonamide’s phenyl ring.
- Key differences : The N-methyl-4-methylphenyl group may reduce solubility compared to the dihydrodioxine-linked sulfonamide in the target compound.
Analogues with Dibenzo[b,f][1,4]thiazepine Cores
10-Ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Core : Dibenzo[b,f][1,4]thiazepine with a sulfur atom.
- Substituents : Ethyl group at position 10; carboxamide linked to a methylsulfonyl benzyl group.
- Key differences: The sulfur atom increases molecular weight and polarizability. The carboxamide group (vs.
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Core : Dibenzo[b,f][1,4]thiazepine.
- Substituents : Methyl at position 10; carboxamide linked to 4-methoxyphenyl.
Analogues with Divergent Cores but Similar Functional Groups
3-{2-[(methylsulfonyl)amino]phenyl}-11-oxo-N-(4-pyrrolidin-1-ylbutyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- Core : Dibenzo[b,e][1,4]diazepine.
- Substituents: Methylsulfonylamino group and a pyrrolidinylbutyl chain.
- Key differences : The diazepine core introduces an additional nitrogen, altering electronic properties. The pyrrolidinyl group may enhance blood-brain barrier penetration.
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Core : Dibenzo[b,f][1,4]oxazepine.
- Substituents : Acetyl group at position 10; sulfonamide linked to 4-methylbenzene.
Comparative Data Table
Key Findings and Implications
Core Heteroatom Effects :
- Oxazepine (oxygen) vs. thiazepine (sulfur): Sulfur’s larger size and lower electronegativity may enhance hydrophobic interactions but reduce polarity .
- Diazepine derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic profiles and binding kinetics.
Substituent Influence :
- Methyl groups : Improve metabolic stability but increase lipophilicity (e.g., target compound vs. ).
- Sulfonamide vs. carboxamide : Sulfonamides generally exhibit higher acidity and solubility, favoring ionic interactions .
Pharmacological Potential: Thiazepine derivatives (e.g., ) are reported as D2 dopamine receptor antagonists, suggesting the target compound may share similar activity. The dihydrodioxine sulfonamide in the target compound could enhance solubility and bioavailability compared to aryl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
